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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

Cat. No.: B15321095 Get Quote

An Examination of a Novel Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract
This technical guide addresses the molecular structure and properties of 4-Bromo-3-
ethynylphenol. Following a comprehensive search of chemical databases and scientific

literature, it has been determined that this specific molecule is not documented as a known

compound. Consequently, there is no available data regarding its synthesis, physical and

chemical properties, spectroscopic information, or biological activity. This guide outlines the

predicted structure based on its IUPAC name and discusses the potential characteristics and

research avenues that could be explored should this molecule be synthesized in the future.

Introduction to 4-Bromo-3-ethynylphenol
The name 4-Bromo-3-ethynylphenol describes a phenol ring substituted with a bromine atom

at the fourth position and an ethynyl (acetylenic) group at the third position relative to the

hydroxyl group. While public chemical databases such as PubChem and CAS (Chemical

Abstracts Service) do not contain entries for this specific molecule, we can deduce its

theoretical structure.

Predicted Molecular Structure:
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The predicted structure consists of a benzene ring with three functional groups:

A hydroxyl (-OH) group, defining it as a phenol.

A bromine (-Br) atom at position 4.

An ethynyl (-C≡CH) group at position 3.

Predicted Physicochemical Properties
In the absence of experimental data, computational methods could be employed to predict the

physicochemical properties of 4-Bromo-3-ethynylphenol. These predictions would be

valuable for any future research involving its synthesis and handling. A summary of such

potential data is presented in the table below.

Property
Predicted Value
(Exemplary)

Method of Prediction

Molecular Formula C₈H₅BrO -

Molecular Weight 197.03 g/mol -

IUPAC Name 4-Bromo-3-ethynylphenol -

SMILES String C1=C(C=C(C(=C1)O)Br)C#C -

LogP 2.5 - 3.5 ALOGPS, ChemDraw

pKa 8.0 - 9.0 ACD/Labs, MarvinSketch

Boiling Point Not readily predictable -

Melting Point Not readily predictable -

Solubility Poorly soluble in water Based on structural analogs

Potential Synthesis and Experimental Protocols
As 4-Bromo-3-ethynylphenol is not a commercially available compound, its synthesis would

be a primary objective for any research. A potential synthetic route could involve a Sonogashira
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coupling reaction, a common method for forming carbon-carbon bonds between a terminal

alkyne and an aryl halide.

Proposed Synthetic Workflow
A logical workflow for the synthesis and characterization of 4-Bromo-3-ethynylphenol is
outlined below.
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Synthesis

Purification

Characterization

Starting Material:
3-Bromo-4-hydroxybenzaldehyde or

2-Bromo-5-ethynylanisole

Protection of Hydroxyl Group

Sonogashira Coupling with a protected ethyne source

Deprotection of Hydroxyl and/or Ethynyl Group

4-Bromo-3-ethynylphenol

Column Chromatography

NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry IR Spectroscopy Melting Point Analysis
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Caption: Proposed workflow for the synthesis and characterization of 4-Bromo-3-
ethynylphenol.
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Detailed Hypothetical Experimental Protocol:
Sonogashira Coupling

Reactant Preparation: A suitable starting material, such as a protected 3-bromo-4-

iodophenol, would be dissolved in an appropriate solvent (e.g., tetrahydrofuran or

dimethylformamide).

Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g.,

CuI) would be added to the reaction mixture.

Alkyne Addition: A protected alkyne, such as (trimethylsilyl)acetylene, would be added,

followed by a base (e.g., triethylamine or diisopropylethylamine).

Reaction Conditions: The reaction would be stirred under an inert atmosphere (e.g., nitrogen

or argon) at room temperature or with gentle heating until completion, monitored by thin-

layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification: Upon completion, the reaction mixture would be quenched,

extracted, and the crude product purified by column chromatography.

Deprotection: The protecting groups on the hydroxyl and/or ethynyl functionalities would be

removed under appropriate conditions to yield the final product.

Potential Applications in Drug Discovery and
Research
Phenolic compounds with halogen and alkyne functionalities are of significant interest in

medicinal chemistry and materials science.

Role in Signaling Pathways
While no signaling pathways involving 4-Bromo-3-ethynylphenol have been described, its

structural motifs suggest potential interactions with various biological targets. For instance,

phenolic compounds are known to interact with a range of enzymes and receptors. The ethynyl

group can act as a reactive handle for covalent modification or as a pharmacophore for specific

binding interactions.
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A hypothetical signaling pathway where a molecule with these features could play a role is in

the inhibition of protein kinases, which are crucial in many disease-related signaling cascades.
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4-Bromo-3-ethynylphenol
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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion and Future Directions
4-Bromo-3-ethynylphenol represents a novel chemical entity with no current record in the

scientific literature. This guide has provided a theoretical overview of its structure, potential

properties, and a plausible synthetic route. The synthesis and characterization of this molecule

would be the first step toward exploring its potential applications. Future research could focus

on its biological activity, its utility as a building block in organic synthesis, and its potential role

in the development of new therapeutic agents or functional materials. The lack of existing data

presents a unique opportunity for novel research and discovery in the field of synthetic and

medicinal chemistry.

To cite this document: BenchChem. [In-depth Technical Guide: 4-Bromo-3-ethynylphenol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15321095#4-bromo-3-ethynylphenol-molecular-
structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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